

TSI-01: A Selective Inhibitor of Lysophosphatidylcholine Acyltransferase 2 (LPCAT2)

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Compound of Interest

Compound Name: TSI-01

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **TSI-01**, a selective inhibitor of the enzyme Lysophosphatidylcholine Acyltransferase 2 (LPCAT2). It details the biochemical role of LPCAT2 in inflammatory processes, the mechanism of action of **TSI-01**, its inhibitory characteristics, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating inflammation, lipid signaling, and novel therapeutic agents.

Introduction: The Role of LPCAT2 in Inflammation

Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) is a critical enzyme in lipid metabolism, playing a dual role in both phospholipid remodeling and the biosynthesis of pro-inflammatory mediators.^[1] It is primarily expressed in inflammatory cells and possesses two key enzymatic functions:

- **Acyltransferase Activity:** Under normal physiological conditions, LPCAT2 catalyzes the conversion of lysophosphatidylcholine (LPC) to phosphatidylcholine (PC), a primary component of cell membranes.^[2]
- **Acetyltransferase Activity:** In response to inflammatory stimuli, LPCAT2's acetyltransferase activity is enhanced. It rapidly synthesizes Platelet-Activating Factor (PAF), a potent

phospholipid mediator, from the precursor lyso-PAF.[2][3][4]

PAF is implicated in a variety of life-threatening inflammatory conditions, including anaphylaxis, sepsis, and acute respiratory distress syndrome.[5] The activation and upregulation of LPCAT2, but not the related isoform LPCAT1, occurs under inflammatory conditions to produce PAF.[5] LPCAT1 is constitutively expressed, mainly in the lungs, where it is essential for producing pulmonary surfactant.[3][5] This distinction makes the selective inhibition of LPCAT2 a promising therapeutic strategy for mitigating PAF-related diseases while avoiding adverse effects on respiratory function.[5][6]

TSI-01: A First-in-Class Selective LPCAT2 Inhibitor

TSI-01 is an N-phenylmaleimide derivative identified through high-throughput screening as a potent and selective inhibitor of LPCAT2.[5][7][8] It serves as an invaluable chemical tool for investigating the physiological and pathological roles of LPCAT2 and as a lead compound for the development of novel anti-inflammatory therapeutics.

The key chemical and physical properties of **TSI-01** are summarized below.

Property	Value	Reference
CAS Number	704878-75-1	[4][7]
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ NO ₄	[4][7][9]
Molecular Weight	328.15 g/mol	[4]
Appearance	Crystalline Solid	[9]
Storage	Long-term at -20°C (months to years)	[3][7]

TSI-01 demonstrates significant selectivity for human LPCAT2 over LPCAT1, which is crucial for minimizing off-target effects.

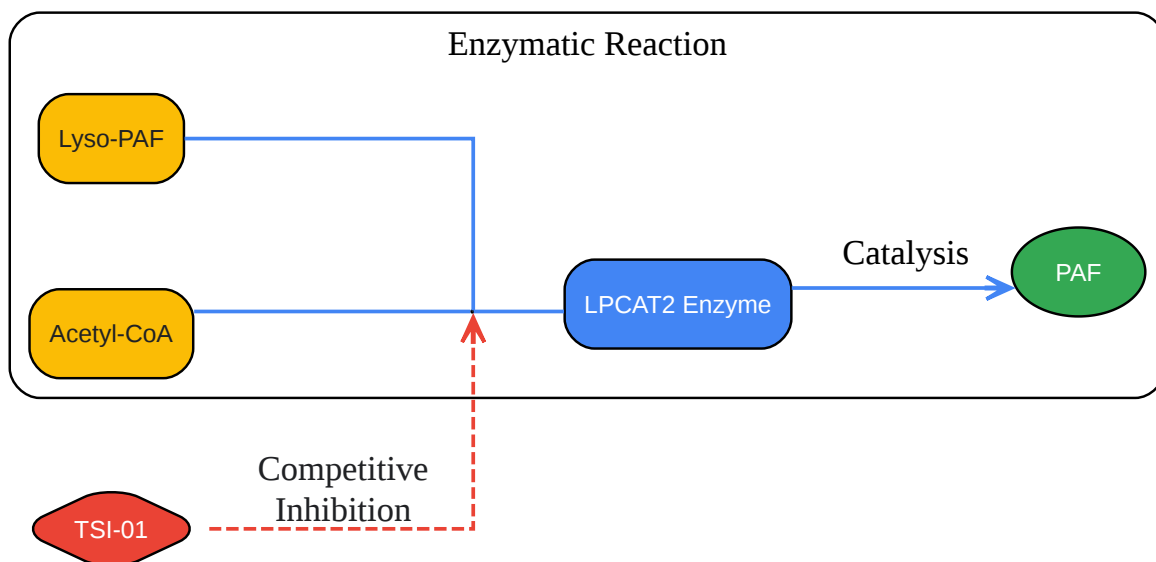
Target Enzyme	IC ₅₀ (μM)	Reference
Human LPCAT2	0.47	[3][4][9]
Human LPCAT1	3.02	[3][4][9]

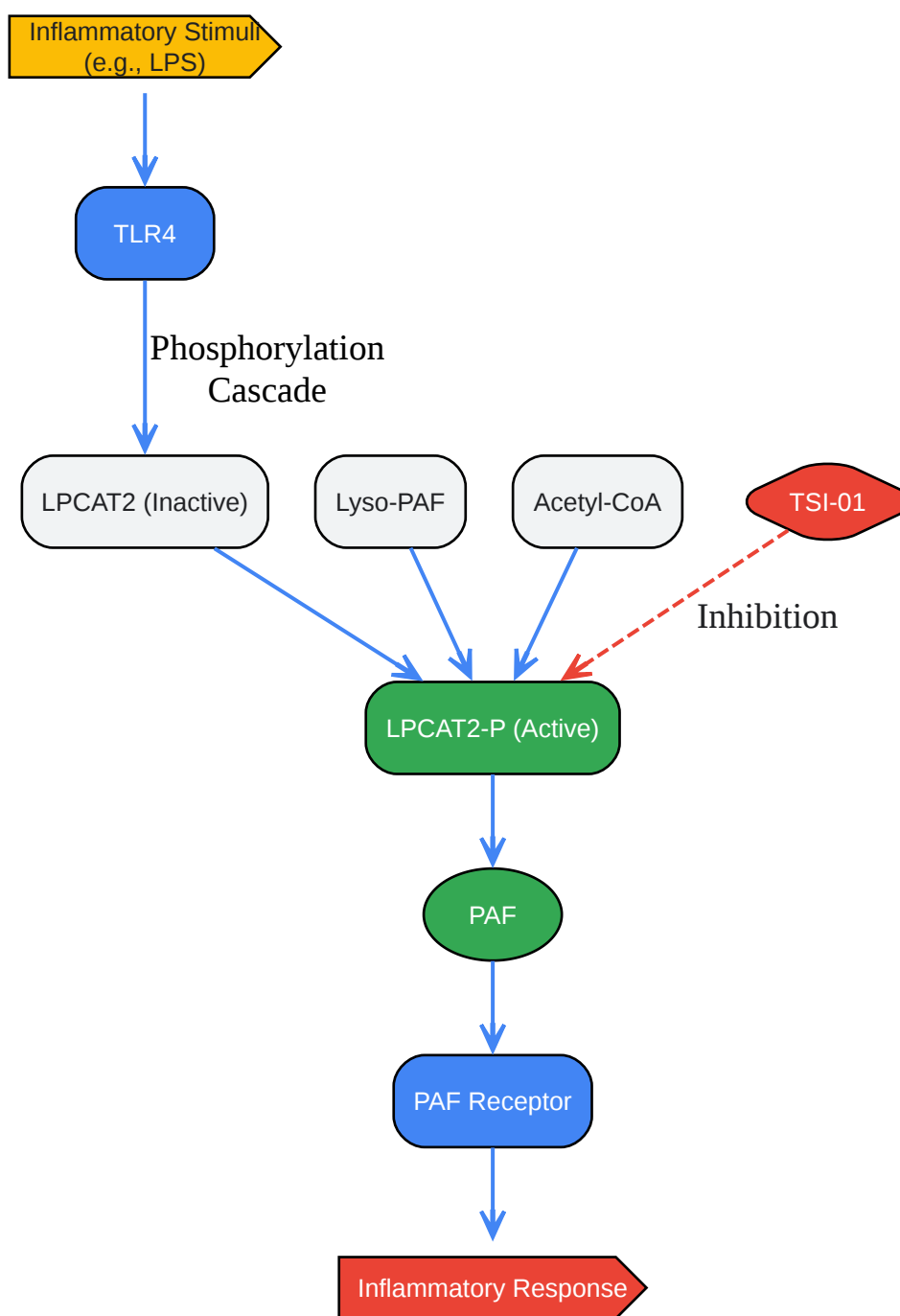
Mechanism of Action

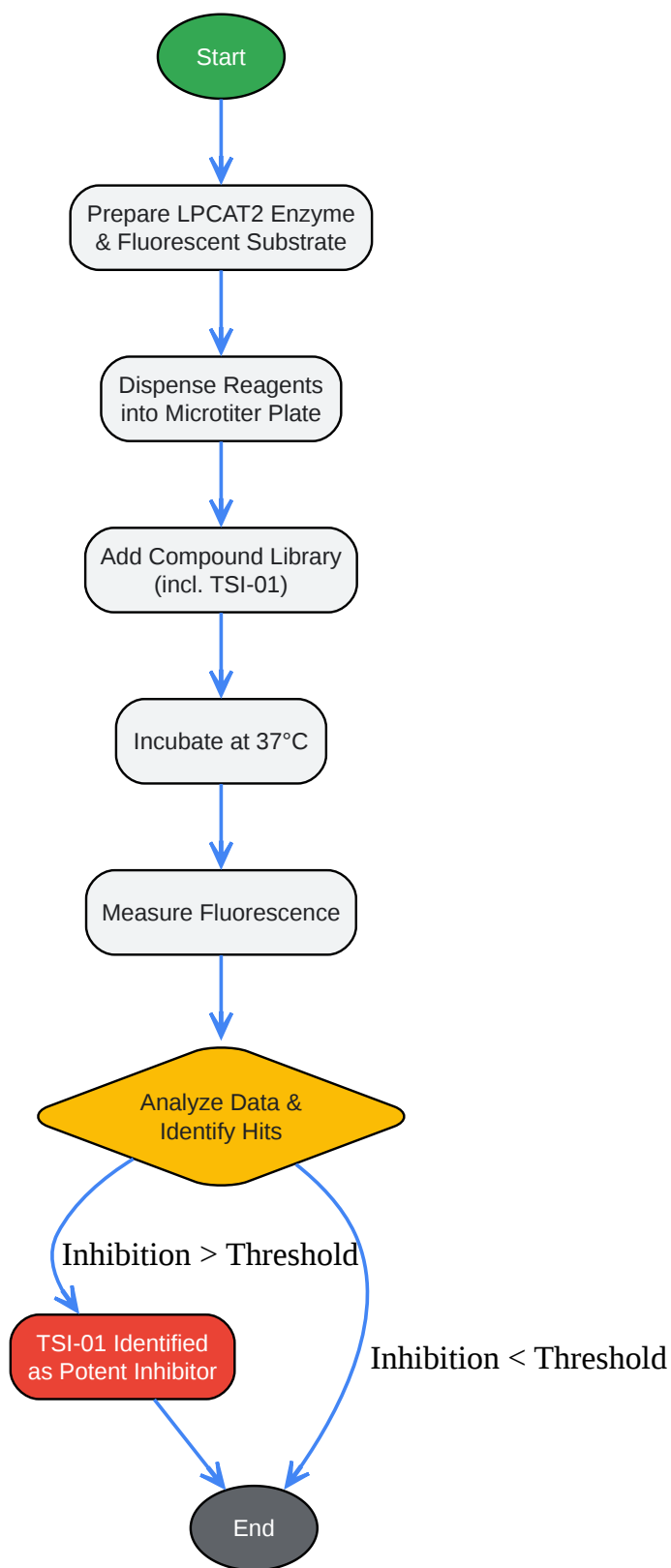
Kinetic analyses have revealed that **TSI-01** acts as a competitive inhibitor of LPCAT2's lyso-PAF acetyltransferase (lyso-PAFAT) activity with respect to the substrate acetyl-CoA.[5]

- **TSI-01** markedly increases the apparent Michaelis constant (K_m) of acetyl-CoA.[5][10]
- It does not alter the K_m of the other substrate, lyso-PAF.[5]
- A slight decrease in the maximal velocity (V_{max}) has been observed.[5]

These findings suggest that **TSI-01** directly competes with acetyl-CoA for binding to the enzyme's active site.[5][10] The proposed site of interaction is the AGPAT motif 2 (Gly¹⁷⁶ to Gln¹⁸³), which is considered the putative acetyl-CoA binding site of LPCAT2.[5][10] The inhibition constant (K_i) for **TSI-01** has been calculated to be approximately 30-40 nM.[10]







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